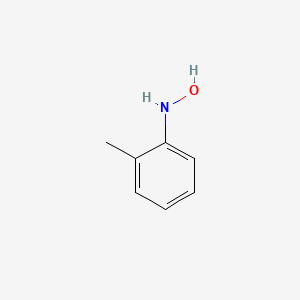

N-Hydroxy-2-toluidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)8-9/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYXQGTUTCZGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209975 | |

| Record name | N-Hydroxy-2-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-22-3 | |

| Record name | N-(2-Methylphenyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-2-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENAMINE, N-HYDROXY-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90UBW6LOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of N-Arylhydroxylamines

An In-depth Technical Guide to the Synthesis of N-Hydroxy-2-toluidine from 2-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as N-(2-methylphenyl)hydroxylamine, is a valuable chemical intermediate in organic synthesis.[1][2] Its utility stems from the unique reactivity of the N-hydroxy functional group, which serves as a precursor for the synthesis of various fine chemicals, bioactive molecules, and pharmaceuticals.[3][4] The primary and most direct route to this compound is the partial reduction of 2-nitrotoluene.[5][6]

The core challenge in this synthesis lies in achieving high selectivity. The reduction of a nitro group to an amine proceeds through several intermediates, with the N-arylhydroxylamine being a critical, yet often transient, species.[7][8] Over-reduction readily yields the thermodynamically more stable 2-methylaniline (o-toluidine), while side-reactions can lead to condensation products like azoxy and azo compounds.[7] Therefore, mastering this synthesis requires a nuanced understanding of reaction kinetics and precise control over the catalytic system to halt the reduction at the desired hydroxylamine stage. This guide provides a comprehensive overview of the prevalent synthetic strategies, delves into the mechanistic underpinnings of these choices, and presents a detailed, field-proven experimental protocol.

Mechanistic Pathways and Synthetic Methodologies

The conversion of 2-nitrotoluene to this compound is a four-electron, four-proton reduction. The generally accepted pathway involves the initial two-electron reduction to form 2-nitroso-toluene, which is then rapidly reduced further in a second two-electron step to the target this compound.

Caption: General pathway for the reduction of 2-nitrotoluene.

Several methodologies have been developed to selectively favor the formation of the hydroxylamine intermediate.

Catalytic Hydrogenation

This is the most prevalent and industrially scalable method. It involves the use of a heterogeneous catalyst with a hydrogen source.

-

Hydrogen Source: The reduction can be performed using high-pressure hydrogen gas (H₂) or through catalytic transfer hydrogenation (CTH), which utilizes hydrogen donor molecules like hydrazine (N₂H₄), ammonium formate, or alcohols.[9] CTH is often preferred in laboratory settings due to its operational simplicity and avoidance of high-pressure H₂ gas.

-

Catalysts: Noble metals such as Platinum (Pt) and Palladium (Pd) supported on carbon (e.g., Pt/C, Pd/C) are highly effective.[4][10] Silver (Ag) and Gold (Au) based catalysts have also shown high efficiency.[11][12]

-

The Selectivity Challenge & Solution: The primary difficulty is preventing the further reduction of this compound to o-toluidine.[13] This is overcome by introducing inhibitors or additives to the reaction. Additives like dimethyl sulfoxide (DMSO) or 4-dimethylaminopyridine (DMAP) have been identified as unique promoters of selectivity.[4][12] These molecules are believed to selectively poison the catalyst sites responsible for the final reduction step to the amine, thereby allowing the hydroxylamine to accumulate as the major product with selectivities often exceeding 99%.[4] Continuous-flow technology has emerged as a highly efficient approach for this transformation, offering enhanced reaction rates and selectivity.[4]

Stoichiometric Chemical Reduction

This classical approach employs metals as the reducing agent in the presence of a proton donor.

-

Reducing Agents: Zinc (Zn) dust is a commonly used reagent for this transformation.[13][14] Other metals like Tin (Sn) and Iron (Fe) have also been utilized.[4]

-

Proton Source and Conditions: The reaction conditions significantly impact yield and selectivity. A notable "green chemistry" approach utilizes a CO₂/H₂O system with Zn dust.[14] In this system, CO₂ and water form carbonic acid in situ, providing a mild acidic environment that facilitates the reduction. This method avoids the use of traditional reagents like ammonium chloride (NH₄Cl) and is environmentally benign, achieving high yields (88-99%) for various nitroarenes.[3][14] The molar ratio of the metal to the nitroarene is a critical parameter to control.[14]

Electrochemical and Photochemical Methods

Modern synthetic chemistry increasingly favors methods that are environmentally friendly and offer high degrees of control.

-

Electrochemical Reduction: This technique uses an electric current to drive the reduction. By precisely controlling the electrode potential, one can selectively target the four-electron reduction to the hydroxylamine, preventing further conversion to the amine.[15][16] This method is advantageous as it avoids chemical reducing agents and can often be performed under mild conditions.[15] Studies on related compounds like 2,4-dinitrotoluene have shown that in the presence of a proton source, the nitro groups can be readily reduced to hydroxylamino groups via an eight-electron, eight-proton transfer.[16][17]

-

Photochemical Reduction: Recent research has demonstrated the selective reduction of nitroarenes to N-arylhydroxylamines using light.[12][18] These protocols can proceed at room temperature, often without any catalyst or additive, using a hydrogen donor like γ-terpinene or methylhydrazine.[12][18] This approach offers a broad substrate scope and excellent functional group tolerance.[18]

Comparative Data on Synthetic Methods

The choice of synthetic method depends on factors such as scale, available equipment, cost, and desired purity. The table below summarizes key parameters for representative methods.

| Method | Reducing Agent / H-Source | Catalyst / Reagent | Solvent | Typical Yield (%) | Selectivity (%) | Reference(s) |

| Catalytic Hydrogenation | H₂ gas | Pt/C, DMAP | Ethyl Acetate | >95 | >99 | [4] |

| Catalytic Transfer Hyd. | Hydrazine Hydrate | Ag/TiO₂ | Ethanol | >84 | High | [11] |

| Chemical Reduction | Zinc (Zn) dust | CO₂/H₂O System | Water | 88 - 99 | High | [14] |

| Photochemical Reduction | γ-terpinene | None (Light, 413 nm) | Acetonitrile | High | High | [18] |

| Electrochemical Reduction | Electrons | Ti Electrode | Buffered Media | Variable | High | [15] |

Field-Proven Experimental Protocol: Continuous-Flow Catalytic Hydrogenation

This protocol details a highly efficient and selective synthesis using a continuous-flow system, adapted from established methodologies for N-arylhydroxylamine production.[4] This approach is chosen for its high selectivity, scalability, and safety.

Materials and Equipment

-

Reagents: 2-Nitrotoluene, 4-dimethylaminopyridine (DMAP), Ethyl Acetate (HPLC grade), 5% Platinum on Carbon (Pt/C) catalyst.

-

Equipment: Continuous-flow reactor system (e.g., H-Cube, ThalesNano), packed-bed catalyst column (CatCart), HPLC pump, back-pressure regulator, product collection vessel.

-

Analytical: HPLC, GC-MS, ¹H-NMR for reaction monitoring and product characterization.

Experimental Workflow Diagram

Caption: Experimental workflow for continuous-flow synthesis.

Step-by-Step Methodology

-

Solution Preparation: Prepare a stock solution of 2-nitrotoluene (e.g., 0.1 M) and DMAP (e.g., 0.05 M) in high-purity ethyl acetate. Ensure all components are fully dissolved.

-

System Setup:

-

Pack a catalyst column with the appropriate amount of 5% Pt/C catalyst according to the manufacturer's instructions for the flow reactor.

-

Install the column into the reactor system.

-

Prime the HPLC pump and lines with ethyl acetate to remove any air.

-

-

Reaction Execution:

-

Set the reactor parameters. Typical conditions are: Temperature = 30-40°C, Hydrogen Pressure = 20-30 bar, Flow Rate = 0.5-1.0 mL/min.

-

Begin pumping the prepared substrate solution through the catalyst column.

-

Allow the system to reach a steady state, which typically takes a few column volumes.

-

-

Product Collection and Monitoring:

-

Collect the reactor output after the back-pressure regulator.

-

Periodically take small aliquots for analysis by HPLC or GC-MS to monitor the conversion of 2-nitrotoluene and the selectivity towards this compound. The goal is to see complete consumption of the starting material with minimal formation of o-toluidine.

-

-

Work-up and Isolation:

-

Once the reaction is complete, flush the system with pure solvent.

-

Combine the collected product fractions.

-

The output solution contains the desired product, excess DMAP, and the solvent. The catalyst remains contained within the column.

-

Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified, if necessary, by silica gel column chromatography or recrystallization to yield pure this compound.

-

Rationale for Experimental Choices (Trustworthiness & Expertise)

-

Why Continuous Flow? This setup provides excellent control over reaction parameters (temperature, pressure, residence time), leading to higher reproducibility and safety compared to batch processes. The high surface area-to-volume ratio enhances heat and mass transfer, improving reaction efficiency.[4]

-

Why Pt/C? Platinum on carbon is a highly active and robust catalyst for hydrogenation reactions. It is commercially available and can be reused for multiple runs, making the process more economical.[4]

-

Why DMAP? As discussed, DMAP is a crucial additive. It acts as a selective moderator for the catalyst, effectively "turning off" the pathway from the hydroxylamine to the amine, thus ensuring high selectivity for the desired product.[4] This self-validating system ensures that if the starting material is consumed, the major product will be the N-arylhydroxylamine, not the over-reduced amine.

Conclusion

The synthesis of this compound from 2-nitrotoluene is a prime example of a reaction where selectivity is paramount. While classical methods using stoichiometric reductants like zinc remain viable, modern catalytic hydrogenation, particularly when executed in a continuous-flow system with selectivity-enhancing additives, offers a superior combination of efficiency, control, safety, and scalability. The principles and protocols outlined in this guide provide researchers and drug development professionals with the foundational knowledge to confidently and successfully perform this critical synthetic transformation.

References

-

Li, J., et al. (2009). The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry (RSC Publishing). Available at: [Link]

-

Mudedla, S. K., et al. (2018). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health (NIH). Available at: [Link]

-

Wang, H., et al. (2021). Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene. Chemical Communications (RSC Publishing). Available at: [Link]

- Various Authors. (2025). Electrochemical Catalytic Reduction of p-Nitrotoluene on the Surface of α-Ag2S Crystal. Google Search Corpus. Note: This is a compilation of abstracts and may not link to a single paper.

-

Karmakar, B., et al. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. Request PDF on ResearchGate. Available at: [Link]

-

He, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

-

Wang, L., et al. (2012). New Process of 2-Nitrotoluene into 2-Methylaniline by Transfer Hydrogenation with Methanol over X Zeolite Catalyst. Request PDF on ResearchGate. Available at: [Link]

-

He, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PubMed Central (PMC) - NIH. Available at: [Link]

-

Olson, E. J., et al. (2015). Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media. Request PDF on ResearchGate. Available at: [Link]

-

Wang, H., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. PubMed Central (PMC) - NIH. Available at: [Link]

-

Various Authors. (2005). Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling. ResearchGate. Available at: [Link]

- Various Authors. (2024). Controllable Synthesis of N-Arylhydroxylamines from Nitroarenes by Highly Chemo-selective Two-step Tandem Reduction. Google Search Corpus. Note: This is a compilation of abstracts and may not link to a single paper.

-

de Vries, J. G. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. Available at: [Link]

-

Olson, E. J., et al. (2015). Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media. The Journal of Physical Chemistry C. Available at: [Link]

-

Yang, X., et al. (2015). Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. ResearchGate. Available at: [Link]

-

Wang, T., et al. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PubMed Central (PMC) - NIH. Available at: [Link]

-

Wikipedia contributors. (2023). 2-Nitrotoluene. Wikipedia. Available at: [Link]

-

PubChem. This compound. PubChem. Available at: [Link]

-

Sciencemadness Wiki contributors. (2023). 2-Nitrotoluene. Sciencemadness Wiki. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [guidechem.com]

- 3. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 6. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media [www1.chem.umn.edu]

- 18. Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A-Z Guide to the Laboratory Synthesis of N-Hydroxy-2-toluidine

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

N-Arylhydroxylamines are a critical class of compounds, serving as key intermediates in organic synthesis and figuring prominently in the metabolic pathways of various xenobiotics. N-Hydroxy-2-toluidine, also known as 2-methylphenylhydroxylamine, is a notable member of this class.[1][2] This guide provides a comprehensive, in-depth technical overview of its laboratory preparation, focusing on the selective reduction of 2-nitrotoluene. We delve into the mechanistic principles, present a detailed and validated experimental protocol, outline methods for characterization, and address the crucial safety considerations inherent in handling these materials. This document is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required for the successful and safe synthesis of this compound.

Introduction: The Significance of this compound

N-Arylhydroxylamines, including this compound, are pivotal molecules in both synthetic and biological chemistry. Their importance stems from two primary areas:

-

Synthetic Utility: These compounds are versatile intermediates. The hydroxylamine moiety can participate in a variety of transformations, including rearrangements (e.g., the Bamberger rearrangement), cyclizations to form heterocyclic structures, and as precursors for nitroso compounds.[3]

-

Metabolic Relevance: N-Arylhydroxylamines are often identified as metabolites of nitroaromatic compounds and aromatic amines, which are common structural motifs in pharmaceuticals and industrial chemicals.[4] Understanding their synthesis and reactivity is crucial for toxicological studies, as they are frequently implicated as the proximate toxins mediating adverse drug reactions or carcinogenesis.[4][5]

The synthesis of this compound presents a classic challenge in selective reduction. The goal is to reduce the nitro group of 2-nitrotoluene by only two steps to the hydroxylamine stage, without proceeding to the thermodynamically more stable amine (2-toluidine). This guide will focus on the most common and reliable laboratory-scale method: the reduction using zinc dust in the presence of an ammonium salt.

Principles of Synthesis: The Art of Selective Reduction

The conversion of an aromatic nitro compound to its corresponding hydroxylamine is a four-electron reduction. The complete reduction to an amine is a six-electron process. The key is to arrest the reaction at the intermediate stage.

Ar-NO₂ → [Ar-NO] → Ar-NHOH → Ar-NH₂ (Nitro → Nitroso → Hydroxylamine → Amine)

Several methods exist for this partial reduction, including catalytic hydrogenation with modified catalysts and electrolytic reduction.[6][7] However, the use of zinc metal in an aqueous ammonium chloride solution is widely favored for its simplicity, cost-effectiveness, and high selectivity under controlled conditions.[6][8]

2.1 The Role of Zinc and Ammonium Chloride

The combination of zinc dust and ammonium chloride (NH₄Cl) creates a mild, near-neutral reducing environment.[9] This is the cornerstone of the selectivity.

-

Zinc (Zn): Acts as the electron donor, becoming oxidized (Zn → Zn²⁺) in the process.

-

Ammonium Chloride (NH₄Cl): Serves multiple crucial functions. It acts as a proton source, facilitating the reduction steps. It also helps to maintain a buffered pH around neutral.[10] In strongly acidic media (e.g., Zn/HCl), the reduction would proceed rapidly all the way to the amine, 2-toluidine.[9][10] The presence of NH₄Cl moderates the reactivity, allowing the isolation of the hydroxylamine intermediate.[8]

2.2 Causality of Reaction Parameters

-

Temperature: The reaction is typically initiated at a low temperature (0-10 °C) and allowed to proceed at room temperature. The reduction is exothermic, and controlling the initial temperature prevents runaway reactions and minimizes the formation of byproducts, such as the fully reduced amine or condensation products like azo compounds.[6]

-

Solvent: A mixed solvent system, often ethanol/water or methanol/water, is used. This ensures the solubility of the organic substrate (2-nitrotoluene) while allowing the inorganic salts (NH₄Cl) to function effectively.

-

Reaction Time: Careful monitoring is essential. Allowing the reaction to proceed for too long can lead to over-reduction. Thin-layer chromatography (TLC) is an indispensable tool for tracking the disappearance of the starting material and the appearance of the product.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2-nitrotoluene via zinc dust reduction.

3.1 Materials and Reagents

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) | Notes |

| 2-Nitrotoluene | C₇H₇NO₂ | 137.14 | 5.0 g | 0.036 | Starting material. |

| Zinc Dust (<10 µm) | Zn | 65.38 | 7.2 g | 0.110 | ~3 equivalents. Use fresh, fine powder. |

| Ammonium Chloride | NH₄Cl | 53.49 | 5.9 g | 0.110 | ~3 equivalents. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - | Reaction solvent. |

| Deionized Water | H₂O | 18.02 | 25 mL | - | Reaction solvent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Extraction solvent. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent. |

| Celite® | - | - | ~5 g | - | Filtration aid. |

3.2 Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrotoluene (5.0 g) and ammonium chloride (5.9 g) in a mixture of ethanol (50 mL) and water (25 mL).

-

Cooling: Place the flask in an ice-water bath and stir the mixture until the temperature equilibrates to between 0 and 5 °C.

-

Controlled Addition of Zinc: While stirring vigorously, add the zinc dust (7.2 g) portion-wise over 20-30 minutes. Use a powder funnel to avoid clumping on the neck of the flask. The addition is exothermic; maintain the internal temperature below 15 °C by controlling the rate of addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material (2-nitrotoluene) is non-polar, while the product (this compound) is more polar. The reaction is typically complete within 2-4 hours.

-

Workup - Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the excess zinc and zinc salts. Wash the filter cake with a small amount of ethanol (~20 mL) to ensure complete recovery of the product.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Reduce the volume of ethanol on a rotary evaporator by about half to facilitate extraction. Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure on a rotary evaporator to yield the crude product.

-

Purification: this compound is often a low-melting solid or an oil. If solid, it can be purified by recrystallization from a suitable solvent system like petroleum ether or a mixture of diethyl ether and hexane.

3.3 Workflow Visualization

Caption: Key hazards and required personal protective equipment (PPE).

Conclusion

The selective reduction of 2-nitrotoluene to this compound using zinc and ammonium chloride is a robust and accessible laboratory method. Success hinges on a clear understanding of the reaction mechanism, careful control of experimental parameters—particularly temperature and reaction time—and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, researchers can confidently and safely synthesize this valuable chemical intermediate for applications in synthetic chemistry, drug development, and toxicology.

References

-

Sridharan, V., Karpagavalli, M., Muthusubramanian, S., & Sivasubramanian, S. (2004). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry - Section B, 43B, 1541-1542. Available from: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-Methylphenyl)hydroxylamine. PubChem Compound Database. Retrieved from [Link]

-

Vedantu. (n.d.). Reduction of nitrobenzene in the presence of Zn NH4Cl class 12 chemistry CBSE. Retrieved from [Link]

-

Quora. (2015). What does Nitrobenzene on reduction with Zn dust and aqueous NH4Cl form? Retrieved from [Link]

-

Liu, S., Wang, Y., Jiang, J., & Jin, Z. (2009). The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry, 11(9), 1397-1400. Available from: [Link]

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Zinc (Zn). Retrieved from [Link]

- Rylander, P. N. (2007).

-

National Center for Biotechnology Information. (n.d.). N-Phenylhydroxylamine. PubChem Compound Database. Retrieved from [Link]

- Rylander, P. N., & Starr, L. (1966). The Hydrogenation of Nitrotoluenes.

- Bamberger, E. (1894). Ueber die Reduction der Nitroverbindungen. Berichte der deutschen chemischen Gesellschaft, 27(2), 1347-1350.

- Rylander, P. N. (2002).

-

LeBel, L. A., & Gerson, R. J. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Chemical research in toxicology, 1(1), 54-59. Available from: [Link]

Sources

- 1. N-(2-Methylphenyl)hydroxylamine | C7H9NO | CID 11908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. The reactions of Zinc ammonium chloride_Chemicalbook [chemicalbook.com]

- 9. quora.com [quora.com]

- 10. Reduction of nitrobenzene in the presence of Zn NH4Cl class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Chemical and Physical Properties of N-Hydroxy-2-toluidine

Introduction

N-Hydroxy-2-toluidine, also known as N-(2-methylphenyl)hydroxylamine, is a significant metabolite of the industrial chemical o-toluidine.[1] The study of its chemical and physical properties is paramount for researchers in toxicology, drug development, and medicinal chemistry, primarily due to its role as a proximate carcinogen implicated in bladder cancer associated with o-toluidine exposure.[1] This guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines protocols for its synthesis and characterization, and discusses its reactivity and metabolic significance. Given the limited availability of direct experimental data for this specific metabolite, this guide also draws upon data from the closely related analogue, N-phenylhydroxylamine, to provide a more complete profile, with all such instances clearly noted.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its fundamental identity and structure.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N-(2-methylphenyl)hydroxylamine, N-Hydroxy-o-toluidine |

| CAS Number | 611-22-3[2] |

| Molecular Formula | C₇H₉NO[2] |

| Molecular Weight | 123.15 g/mol [3] |

| Canonical SMILES | CC1=CC=CC=C1NO[4] |

| InChI Key | OMYXQGTUTCZGCI-UHFFFAOYSA-N[4] |

The structure of this compound, characterized by a hydroxyl group attached to the nitrogen of 2-toluidine, is central to its chemical behavior and metabolic activation.

Caption: 2D structure of this compound.

Physical Properties

A thorough understanding of a compound's physical properties is critical for its handling, formulation, and analysis. Direct experimental data for this compound is scarce in publicly available literature. Therefore, some properties are inferred from its parent compound, o-toluidine, and its structural analogue, N-phenylhydroxylamine.

| Property | Value | Source/Comment |

| Physical State | Expected to be a solid at room temperature. | Based on the properties of the similar compound N-phenylhydroxylamine, which is a solid. |

| Melting Point | Data not available. For comparison, N-phenylhydroxylamine melts at 80-81 °C.[5] | The presence of the methyl group may slightly alter the melting point compared to N-phenylhydroxylamine. |

| Boiling Point | Data not available. N-arylhydroxylamines are generally thermally unstable and may decompose upon heating. For instance, N-phenylhydroxylamine decomposes before boiling.[5] | Caution is advised when heating this compound. |

| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[6][7] Limited solubility in water is expected.[8] For comparison, N-phenylhydroxylamine is soluble in hot water, ethanol, and ether.[5] | The "like dissolves like" principle suggests solubility in solvents of similar polarity. |

| pKa | 9.02 ± 0.70 (Predicted)[2] | This predicted value suggests it is a weak base. |

| LogP | 1.7 (Predicted)[3] | The positive LogP value indicates a degree of lipophilicity. |

Chemical Reactivity and Stability

N-arylhydroxylamines, including this compound, are known for their chemical reactivity and relative instability, which are central to their biological activity.

Oxidation: this compound can be oxidized to the corresponding nitroso compound, 2-nitrosotoluene.[9] This oxidation is a key step in its metabolic activation to a carcinogenic species. In the laboratory, this can occur upon exposure to air, and therefore, the compound should be stored under an inert atmosphere.

Thermal Stability: When heated to decomposition, this compound is reported to emit toxic fumes of nitrogen oxides (NOx).[2] While a specific decomposition temperature is not available, N-arylhydroxylamines are generally known to be thermally labile.

Acid-Base Properties: With a predicted pKa of 9.02, this compound is a weak base and will react with strong acids to form salts.

Caption: Key chemical reactions of this compound.

Synthesis of this compound: An Experimental Protocol

The synthesis of N-arylhydroxylamines is most commonly achieved through the selective reduction of the corresponding nitroarene. The following protocol is a general method that can be adapted for the synthesis of this compound from 2-nitrotoluene.[10]

Reaction Scheme:

Materials and Reagents:

-

2-Nitrotoluene

-

Zinc dust

-

Ammonium chloride

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate (for workup)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrotoluene in a mixture of ethanol and water.

-

Addition of Reducing Agents: To the stirred solution, add ammonium chloride followed by the portion-wise addition of zinc dust. The addition of zinc should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-nitrotoluene spot.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc and inorganic salts. Wash the filter cake with ethanol.

-

Extraction: Combine the filtrate and washings, and remove the ethanol under reduced pressure. To the remaining aqueous solution, add diethyl ether and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the N-OH group.

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.5 ppm, corresponding to the four protons on the benzene ring.

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.2-2.4 ppm.

-

N-H and O-H Protons: Broad singlets that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum is useful for identifying key functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A band in the region of 3100-3500 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

N-O Stretch: A band in the region of 900-1000 cm⁻¹.

Metabolic Significance and Toxicology

This compound is a critical intermediate in the metabolic activation of o-toluidine to a carcinogen.[9] The metabolic pathway involves the N-hydroxylation of o-toluidine, primarily mediated by cytochrome P450 enzymes in the liver.[9] The resulting this compound can then be further metabolized or transported to the bladder, where under acidic conditions, it can form a reactive nitrenium ion that binds to DNA, leading to mutations and potentially cancer.[9]

Due to its role as a proximate carcinogen, this compound should be handled with extreme caution in a laboratory setting. It is reported to have mutagenic properties.[2]

Caption: Simplified metabolic activation pathway of o-toluidine.

Conclusion

This compound is a compound of significant interest due to its role in the toxicology of o-toluidine. While a complete experimental dataset of its physical and chemical properties is not yet available in the public domain, this guide provides a comprehensive overview based on existing data, predictions, and information from analogous compounds. The provided experimental protocols for synthesis and guidelines for characterization offer a valuable resource for researchers working with this important metabolite. Further research to fully characterize the experimental properties of this compound is highly encouraged to enhance our understanding of its behavior and to support ongoing toxicological and drug development studies.

References

-

Wikipedia. o-Toluidine. [Link]

-

National Center for Biotechnology Information. Report on Carcinogens Monograph on ortho-Toluidine. [Link]

-

IARC Publications. ortho-TOLUIDINE 1. Exposure Data. [Link]

-

National Center for Biotechnology Information. N,N-Bis(2-hydroxyethyl)-p-toluidine. [Link]

-

Georg Thieme Verlag. Product Class 33: N-Arylhydroxylamines. [Link]

-

MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

-

Keio University. Biological monitoring of o-toluidine in urine pretreated by an enzymatic deconjugation method. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041965). [Link]

-

化源网. 611-22-3_this compound【结构式性质英文】. [Link]

-

National Center for Biotechnology Information. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. [Link]

-

Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - o-Toluidine. [Link]

-

Wikipedia. 2-Nitrotoluene. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

National Center for Biotechnology Information. N-(2-Methylphenyl)hydroxylamine. [Link]

-

Occupational Safety and Health Administration. osha-73.pdf. [Link]

-

ResearchGate. FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine). [Link]

-

ETH Zurich Research Collection. Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. [Link]

-

Organic Syntheses. m-NITROTOLUENE. [Link]

-

Acta Chimica Slovenica. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. [Link]

-

National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

Cambridge Open Engage. Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. [Link]

-

PubChemLite. This compound (C7H9NO). [Link]

- Google Patents. US3578713A - Process for preparing toluidines.

-

IARC Publications. 5-Nitro-ortho-toluidine. [Link]

-

International Journal of Scientific Engineering and Applied Science. FT-IR and FT-Raman Spectral Investigation of p-toluidine. [Link]

- Google Patents. CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine.

-

ResearchGate. FT-IR spectra of control and treated (T1 and T2) samples of p-toluidine. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of p-Toluidine. [Link]

-

National Institute of Standards and Technology. o-Toluidine. [Link]

Sources

- 1. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. N-(2-Methylphenyl)hydroxylamine | C7H9NO | CID 11908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 5. Metabolism and effects of acetoaceto-o-toluidine in the urinary bladder of humanized-liver mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijseas.com [ijseas.com]

- 9. o-Toluidine - Wikipedia [en.wikipedia.org]

- 10. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Biological Significance of N-Arylhydroxylamines: A Comprehensive Technical Guide

Abstract

N-Arylhydroxylamines are a fascinating and functionally significant class of organic compounds that occupy a pivotal position at the intersection of synthetic chemistry, drug metabolism, and toxicology. First discovered in the late 19th century, these molecules have since been the subject of extensive research, revealing their dual nature as versatile synthetic intermediates and potent biological effectors. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological implications of N-arylhydroxylamines. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the fundamental chemistry and biological roles of these compounds. The guide delves into the historical context of their discovery, details robust synthetic protocols, explains the mechanistic intricacies of their characteristic reactions, and explores their significant, often detrimental, roles in pharmacology and toxicology.

Historical Perspective: The Dawn of N-Arylhydroxylamine Chemistry

The journey into the world of N-arylhydroxylamines began in the late 19th century, a period of burgeoning exploration in organic chemistry. The German chemist Eugen Bamberger stands as a central figure in this narrative. In 1894, through his work on the reduction of nitro compounds, Bamberger reported the synthesis of N-phenylhydroxylamine[1]. This discovery was not merely the addition of a new molecule to the chemical lexicon; it was the unveiling of a new class of compounds with unique reactivity. His seminal work also led to the discovery of the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols, a reaction now famously known as the Bamberger rearrangement [1][2][3]. This rearrangement became a cornerstone of N-arylhydroxylamine chemistry and a valuable synthetic tool.

The initial synthesis of N-phenylhydroxylamine was achieved by the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride[4]. This classical method, though effective, has since been refined and expanded upon, reflecting over a century of advancements in synthetic methodology. The early investigations by Bamberger and his contemporaries laid the crucial groundwork for understanding the chemical behavior of these intriguing molecules, paving the way for future discoveries of their profound biological significance.

Synthetic Methodologies: Accessing the N-Arylhydroxylamine Core

The selective synthesis of N-arylhydroxylamines is a critical undertaking for their study and application. The primary and most common route to these compounds is the partial reduction of the corresponding nitroarenes. The challenge lies in stopping the reduction at the hydroxylamine stage, as over-reduction to the corresponding aniline is a common side reaction. The choice of reducing agent and reaction conditions is therefore paramount to achieving high selectivity and yield.

Classical Reduction with Metal Dusts

The archetypal method for synthesizing N-arylhydroxylamines involves the use of metal dusts, most notably zinc, in a neutral or weakly acidic medium.

Experimental Protocol: Synthesis of N-Phenylhydroxylamine via Zinc Reduction

This protocol is a classic and reliable method for the preparation of the parent N-phenylhydroxylamine.

-

Materials:

-

Nitrobenzene

-

Zinc dust (fine powder)

-

Ammonium chloride

-

Deionized water

-

Ice

-

Sodium chloride

-

Benzene (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, dissolve ammonium chloride in water.

-

Add freshly distilled nitrobenzene to the ammonium chloride solution.

-

Cool the flask in an ice-water bath to maintain a temperature between 14-16 °C.

-

With vigorous stirring, add zinc dust in small portions over the course of an hour, carefully monitoring the temperature.

-

After the addition is complete, continue stirring at room temperature for an additional 10-15 minutes to ensure the reaction goes to completion.

-

Filter the reaction mixture to remove zinc oxide and other insoluble materials.

-

Cool the filtrate in an ice bath and saturate it with sodium chloride to precipitate the N-phenylhydroxylamine.

-

Collect the crystalline product by filtration and dry it under vacuum.

-

For purification, the crude product can be recrystallized from benzene to yield colorless needles with a melting point of 81 °C.

-

-

Causality and Self-Validation: The use of ammonium chloride provides a mild proton source necessary for the reduction while avoiding the strongly acidic conditions that would promote the Bamberger rearrangement. Maintaining a low temperature is crucial to prevent over-reduction to aniline and to ensure the stability of the N-phenylhydroxylamine product. The progress of the reaction can be monitored by the disappearance of the immiscible nitrobenzene layer and the change in color of the reaction mixture. The purity of the final product can be confirmed by its sharp melting point and spectroscopic analysis.

Catalytic Transfer Hydrogenation

A more modern and often cleaner approach to the synthesis of N-arylhydroxylamines is catalytic transfer hydrogenation. This method avoids the use of stoichiometric amounts of metal reductants and often provides higher yields and selectivity.

Experimental Protocol: Synthesis of Substituted N-Arylhydroxylamines

This protocol can be adapted for a range of substituted nitroarenes.

-

Materials:

-

Substituted nitroarene (e.g., 4-bromonitrobenzene)

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Hydrazine hydrate

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

-

Procedure:

-

In a three-necked round-bottom flask fitted with a mechanical stirrer, thermometer, and condenser, add the 5% Rh/C catalyst and THF.

-

Add the substituted nitrobenzene to the flask.

-

Cool the mixture to 15 °C using an ice-water bath.

-

From a pressure-equalized addition funnel, add hydrazine hydrate dropwise over 30 minutes, maintaining the temperature between 25-30 °C.

-

After the addition is complete, stir the mixture for an additional 2 hours at 25-30 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Causality and Self-Validation: Hydrazine hydrate serves as the hydrogen source in this transfer hydrogenation reaction, with the Rh/C catalyst facilitating the hydrogen transfer to the nitro group. The controlled addition of hydrazine and temperature management are key to preventing the exothermic reaction from running away and to maximize the yield of the hydroxylamine. The use of an inert atmosphere is recommended to prevent air oxidation of the product. The purity of the fractions from column chromatography should be assessed by TLC before combining them.

The Bamberger Rearrangement: A Mechanistic Deep Dive

The Bamberger rearrangement is the signature reaction of N-arylhydroxylamines, involving their conversion to p-aminophenols in the presence of strong aqueous acid[1][2][3]. Understanding the mechanism of this rearrangement is crucial for controlling the outcome of reactions involving N-arylhydroxylamines and for appreciating their chemical reactivity.

The currently accepted mechanism proceeds through the following key steps[1]:

-

Protonation: The reaction is initiated by the protonation of the N-phenylhydroxylamine. While protonation can occur on either the nitrogen or the oxygen atom, it is the O-protonated species that is productive for the rearrangement.

-

Formation of the Nitrenium Ion: The O-protonated intermediate readily loses a molecule of water to form a highly reactive, electron-deficient species known as a nitrenium ion. This step is generally considered to be the rate-determining step of the reaction.

-

Nucleophilic Attack: The nitrenium ion is a potent electrophile and is attacked by a nucleophile, which in the case of the classical Bamberger rearrangement is water. The attack occurs predominantly at the para-position of the aromatic ring, driven by the resonance stabilization of the resulting intermediate.

-

Rearomatization: The intermediate cation then loses a proton to regenerate the aromatic ring, yielding the final p-aminophenol product.

Kinetic studies, including the measurement of kinetic isotope effects, have provided strong evidence for the proposed mechanism, particularly the formation of the nitrenium ion as a discrete intermediate. The reaction is a powerful tool for the synthesis of p-aminophenols, which are important intermediates in the pharmaceutical and photographic industries.

Analytical Characterization of N-Arylhydroxylamines

The unambiguous identification and characterization of N-arylhydroxylamines are essential for both synthetic and biological studies. Due to their inherent instability, careful handling and appropriate analytical techniques are required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of N-arylhydroxylamines.

-

¹H NMR: The protons on the aromatic ring typically appear in the aromatic region (δ 6.5-7.5 ppm). The N-H and O-H protons are often broad and their chemical shifts are concentration and solvent dependent. For N-phenylhydroxylamine, the aromatic protons appear as a multiplet, while the N-H and O-H protons are observed as broad singlets[5][6].

-

¹³C NMR: The aromatic carbons of N-arylhydroxylamines resonate in the typical aromatic region (δ 110-150 ppm). The carbon atom attached to the nitrogen (C-ipso) is often shifted downfield due to the electronegativity of the nitrogen and oxygen atoms[7][8].

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight and fragmentation pattern of N-arylhydroxylamines.

-

Electron Ionization (EI): In EI-MS, the molecular ion peak (M+) is often observed, although it can be weak for some derivatives. Characteristic fragmentation patterns include the loss of an oxygen atom ([M-16]+), a hydroxyl radical ([M-17]+), and cleavage of the N-O bond[9][10].

-

Electrospray Ionization (ESI): ESI is a softer ionization technique that is well-suited for the analysis of N-arylhydroxylamines, often producing a prominent protonated molecule ([M+H]+).

The Dark Side: N-Arylhydroxylamines in Drug Metabolism and Toxicology

While N-arylhydroxylamines are valuable in synthesis, their formation in biological systems is often associated with toxicity. Many aromatic amine and nitroaromatic drugs and xenobiotics are metabolized to N-arylhydroxylamines by cytochrome P450 (CYP) enzymes in the liver[4]. These metabolites are often more toxic than the parent compounds and are implicated in a range of adverse drug reactions.

Drug-Induced Methemoglobinemia

One of the most well-known toxic effects of N-arylhydroxylamines is the induction of methemoglobinemia. This condition is characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen[11][12]. The N-arylhydroxylamine can directly oxidize hemoglobin, and it can also participate in a futile redox cycle within red blood cells, leading to the accumulation of methemoglobin.

Case Study: Dapsone

Dapsone, an antibacterial drug used in the treatment of leprosy and other skin conditions, is a classic example of a drug that causes methemoglobinemia through its N-hydroxylated metabolite[2][13]. Dapsone is metabolized by several CYP enzymes, including CYP2C9, CYP3A4, and CYP2E1, to form dapsone hydroxylamine[2][13][14]. This metabolite is a potent oxidizing agent and is directly responsible for the dose-dependent methemoglobinemia observed in patients treated with dapsone. The clinical presentation of methemoglobinemia can range from asymptomatic cyanosis to severe hypoxia, depending on the level of methemoglobin in the blood[12].

Carcinogenesis and DNA Adduct Formation

Perhaps the most sinister role of N-arylhydroxylamines is their involvement in chemical carcinogenesis. Following their formation by CYPs, N-arylhydroxylamines can be further activated by phase II enzymes, such as sulfotransferases and N-acetyltransferases, to form reactive esters. These esters are unstable and can spontaneously break down to form highly electrophilic nitrenium ions[4][15].

These nitrenium ions can then react with nucleophilic sites in cellular macromolecules, most notably DNA. The covalent binding of these reactive intermediates to DNA forms DNA adducts, which can lead to mutations during DNA replication if not repaired[16][17]. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis. The formation of DNA adducts by N-arylhydroxylamine metabolites of environmental carcinogens, such as 2-aminofluorene and 4-aminobiphenyl, is a well-established mechanism of tumor induction[16].

Quantitative Data and Safety Considerations

A quantitative understanding of the biological activity of N-arylhydroxylamines is crucial for risk assessment and drug development.

Table 1: Selected Toxicological Data for N-Arylhydroxylamines and Related Compounds

| Compound | LD50 (mg/kg) | Species | Route | Reference |

| N-Phenylhydroxylamine | Not readily available | - | - | - |

| N-Hydroxy-4-chloroacetanilide | 190 | Mouse | IP | [17] |

| 4-Chloroacetanilide | 755 | Mouse | IP | [17] |

| N-Hydroxyphenacetin | 702 | Mouse | IP | [17] |

| Phenacetin | 1220 | Mouse | IP | [17] |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A lower LD50 indicates higher acute toxicity.[18][19]

The data in Table 1 clearly demonstrates that the N-hydroxylated metabolites are significantly more acutely toxic than their parent amide compounds. This underscores the importance of considering metabolic activation in the safety assessment of aromatic amine and nitroaromatic compounds.

Conclusion and Future Directions

N-Arylhydroxylamines have a rich and multifaceted history, from their initial discovery as chemical curiosities to their current status as key players in fields as diverse as organic synthesis and molecular toxicology. This guide has provided a comprehensive overview of their discovery, synthesis, characterization, and biological significance, with a focus on providing practical knowledge for researchers and professionals.

The future of N-arylhydroxylamine research is likely to focus on several key areas. In synthetic chemistry, the development of even more selective, efficient, and environmentally benign methods for their preparation will continue to be a priority. In drug development, a deeper understanding of the specific CYP isozymes involved in the N-hydroxylation of drug candidates will be crucial for predicting and mitigating adverse drug reactions. Furthermore, the development of inhibitors of these metabolic pathways could offer therapeutic strategies to reduce the toxicity of certain drugs. Finally, the continued study of the mechanisms of DNA damage and repair following exposure to N-arylhydroxylamine-derived carcinogens will provide further insights into the fundamental processes of chemical carcinogenesis. The enduring relevance of N-arylhydroxylamines ensures that they will remain a subject of intense scientific inquiry for years to come.

References

-

Bamberger, E. (1894). Ueber das Phenylhydroxylamin. Berichte der deutschen chemischen Gesellschaft, 27(2), 1548–1557. [Link]

-

Gill, H. J., Tingle, M. D., & Park, B. K. (1995). N-hydroxylation of dapsone by multiple enzymes of cytochrome P450: implications for inhibition of haemotoxicity. British journal of clinical pharmacology, 40(6), 531–537. [Link]

-

Roy, S. G., Laskar, M. A., & Roy, B. (2000). Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo. Clinical Pharmacology & Therapeutics, 68(4), 416-424. [Link]

-

Bamberger rearrangement. (2023, October 26). In Wikipedia. [Link]

-

Hosea, N. A., Miller, J. L., & Tingle, M. D. (2000). CYP2C8/9 mediate dapsone N-hydroxylation at clinical concentrations of dapsone. Drug Metabolism and Disposition, 28(8), 865-868. [Link]

-

Bamberger Rearrangement. (n.d.). In Scribd. Retrieved January 16, 2026, from [Link]

-

Bamberger Rearrangement. (n.d.). Surendranath College. Retrieved January 16, 2026, from [Link]

-

Rearrangement Reactions. (n.d.). In Wiley-VCH. Retrieved January 16, 2026, from [Link]

-

N-Phenylhydroxylamine. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link]

-

Pasha, M. A., & Nanjundaswamy, H. M. (2012). Green Protocol For The Rapid Generation Of Arylhydroxylamines And Hydrazoarenes In Water. Organic Chemistry: An Indian Journal, 8(10), 387-390. [Link]

-

Shil, A., & Das, P. (2013). Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. Green Chemistry, 15(11), 3147-3154. [Link]

-

Beland, F. A., & Kadlubar, F. F. (1998). DNA adduct formation in human and rat mammary epithelium by N-hydroxy derivatives of 2-aminofluorene and 4-aminobiphenyl. Teratogenesis, carcinogenesis, and mutagenesis, 18(1), 35–39. [Link]

-

N-Phenylhydroxylamine. (2023, November 26). In Wikipedia. [Link]

-

Swenberg, J. A., & Lu, K. (2011). Quantitative comparison between in vivo DNA adduct formation from exposure to selected DNA-reactive carcinogens, natural background levels of DNA adduct formation and tumour incidence in rodent bioassays. Mutation research, 727(1-2), 33–42. [Link]

-

Guengerich, F. P. (2002). N-hydroxyarylamines. Drug metabolism reviews, 34(3), 607–623. [Link]

-

Fries, W., Kiese, M., & Lenk, W. (1984). N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. Archives of toxicology, 56(2), 96–105. [Link]

-

Alanazi, M. Q. (2017). Drugs may be Induced Methemoglobinemia. Journal of Hematology & Thromboembolic Diseases, 5(4), 1-5. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. [Link]

-

Nesnow, S., Ross, J. A., Nelson, G. B., Holden, K. L., Erexson, G. L., Kligerman, A. D., & Gupta, R. C. (1994). Quantitative and temporal relationships between DNA adduct formation in target and surrogate tissues: implications for biomonitoring. Environmental health perspectives, 102 Suppl 6(Suppl 6), 37–42. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 16, 2026, from [Link]

-

Novak, M., & Rangappa, K. S. (2004). N-Arylhydroxylamines and Chemical Carcinogenicity. In The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids (pp. 759-801). John Wiley & Sons, Ltd. [Link]

-

Lethal Dose Table. (n.d.). Retrieved January 16, 2026, from [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Coleman, M. D., & Coleman, N. A. (1996). Drug-induced methaemoglobinaemia. Treatment issues. Drug safety, 14(6), 394–405. [Link]

-

Lethal Dose Table. (n.d.). In Academics. Retrieved January 16, 2026, from [Link]

-

Morreel, K., et al. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. Plant Physiology, 153(3), 1464-1478. [Link]

-

Median lethal dose. (2023, December 19). In Wikipedia. [Link]

Sources

- 1. Bamberger rearrangement - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 4. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. N-Phenylhydroxylamine - CAS-Number 100-65-2 - Order from Chemodex [chemodex.com]

- 7. N-Phenylhydroxylamine(100-65-2) 13C NMR spectrum [chemicalbook.com]

- 8. N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Quantification of DNA adducts formed in liver, lungs, and isolated lung cells of rats and mice exposed to (14)C-styrene by nose-only inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. whs.rocklinusd.org [whs.rocklinusd.org]

- 16. DNA adduct formation in human and rat mammary epithelium by N-hydroxy derivatives of 2-aminofluorene and 4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 19. Median lethal dose - Wikipedia [en.wikipedia.org]

N-Hydroxy-2-toluidine: The Linchpin Metabolite in o-Toluidine-Induced Carcinogenesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: o-Toluidine, an aromatic amine with significant industrial applications, is unequivocally classified as a Group 1 human carcinogen, with the urinary bladder being its primary target.[1][2] The carcinogenicity of the parent compound is not direct; instead, it is contingent upon a complex series of metabolic activation steps. This technical guide provides an in-depth exploration of the central role of N-Hydroxy-2-toluidine, a key metabolite, in the toxicological profile of o-toluidine. We will dissect the enzymatic pathways leading to its formation, the subsequent chemical transformations that yield the ultimate carcinogenic species, and the mechanisms of DNA damage. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the study and quantification of this critical metabolite and its downstream effects, offering researchers a robust framework for investigation in toxicology and drug development.

Introduction: The Metabolic Dichotomy of o-Toluidine

The bio-disposition of xenobiotics like o-toluidine is governed by a delicate balance between metabolic detoxification and activation. While pathways such as ring-hydroxylation (e.g., to 4-amino-m-cresol) and N-acetylation generally lead to more water-soluble, excretable compounds, a competing pathway—N-oxidation—transforms o-toluidine into a more sinister molecule.[3][4] This bioactivation cascade is initiated by the N-hydroxylation of the parent amine, producing this compound (N-hydroxy-o-toluidine). This metabolite is not the final actor but rather the crucial precursor, or proximate carcinogen, from which highly reactive, DNA-damaging species are generated.[4][5] Understanding the formation and fate of this compound is therefore paramount to deciphering the mechanism of o-toluidine-induced bladder cancer.[6]

Section 1: The Bioactivation Pathway – Genesis of this compound

The conversion of a relatively stable amine to a reactive hydroxylamine is a critical, enzyme-mediated event primarily occurring in the liver.[4][6]

The Enzymology of N-Hydroxylation: The Role of Cytochrome P450

The N-hydroxylation of aromatic amines is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of monooxygenase enzymes located in the endoplasmic reticulum of hepatocytes.[4][7][8] These heme-containing proteins are central to Phase I metabolism of a vast array of xenobiotics.[9][10] The catalytic cycle involves the activation of molecular oxygen and its insertion into the substrate. For primary amines like o-toluidine, this results in the formation of the N-hydroxy metabolite.

While multiple CYP isoforms exist, CYP1A2 has been implicated in the N-hydroxylation of many carcinogenic aromatic amines.[3][11] However, the precise contribution of various isoforms to o-toluidine metabolism can be complex and may involve other enzymes like CYP2E1, which has been associated with ring-hydroxylation.[3][12] The mechanism is thought to proceed via a hydrogen abstraction from the amine group by the activated ferryl-oxo intermediate of the P450 cycle, followed by a "rebound" of the hydroxyl group to the nitrogen atom.[13][14]

Section 2: The Carcinogenic Cascade of this compound

Once formed, this compound embarks on a journey from the liver to the bladder, undergoing further transformations that culminate in DNA damage.

Downstream Metabolism and Transport

In the liver and blood, this compound exists in equilibrium with its oxidized form, o-nitrosotoluene.[6] This metabolite is a potent mutagen and is responsible for the methemoglobinemia observed in cases of o-toluidine exposure, as it readily oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺).[3][6] For transport to the bladder, this compound is often conjugated with glucuronic acid or sulfate, forming more stable, water-soluble derivatives.[4]

Bladder-Specific Activation: The Role of Acidic Urine

These conjugates are transported via the bloodstream to the kidneys and excreted into the urine. The acidic environment of the urinary bladder (pH < 6.0) is a critical factor in the organ-specific toxicity of o-toluidine.[4] Under these acidic conditions, the N-glucuronide conjugate of this compound is hydrolyzed, releasing the proximate carcinogen directly into the bladder lumen.[4]

Formation of the Ultimate Carcinogen and DNA Adducts

Once liberated in the bladder, this compound can be further activated by cytosolic sulfotransferases (SULTs) or N-acetyltransferases (NATs) present in the bladder epithelium.[4] This leads to the formation of highly unstable esters, such as N-acetoxy-o-toluidine. This ester is considered the ultimate carcinogen; it spontaneously breaks down to form a highly electrophilic arylnitrenium ion (Ar-NH⁺).[6] This reactive species readily attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, forming stable, covalent DNA adducts.[6][15][16]

These DNA adducts distort the DNA helix, leading to mutations during DNA replication if not repaired, thus initiating the process of carcinogenesis.[17][18] Additionally, the metabolic cycling of o-toluidine metabolites can generate reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG), which further contributes to the genotoxic burden.[6]

Section 3: Advanced Analytical and Experimental Protocols

To facilitate research in this area, we provide the following validated protocols. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the methodology.

Protocol 1: In Vitro Metabolism of o-Toluidine using Rat Liver Microsomes

Objective: To qualitatively and quantitatively assess the formation of this compound from o-toluidine in a controlled in vitro system that mimics hepatic metabolism.

Methodology:

-

Preparation of Incubation Mixture:

-

In a 1.5 mL microcentrifuge tube on ice, combine 50 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, and pooled rat liver microsomes (e.g., 0.5 mg/mL final protein concentration).

-

Rationale: The phosphate buffer maintains physiological pH. MgCl₂ is a required cofactor for many enzymatic reactions. Liver microsomes are rich in CYP450 enzymes.

-

-

Substrate Addition:

-

Add o-toluidine (dissolved in a minimal amount of DMSO, final DMSO conc. <0.5%) to the mixture to achieve a final concentration of 100 µM.

-

Rationale: 100 µM is a common substrate concentration for in vitro metabolism studies. DMSO is a vehicle, but its concentration must be low to avoid enzyme inhibition.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow thermal equilibration.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Rationale: CYP450 enzymes are NADPH-dependent. A regenerating system provides a sustained supply of NADPH, ensuring linear reaction kinetics over the incubation period.

-

-

Incubation and Termination:

-

Incubate at 37°C in a shaking water bath for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts all enzymatic activity.

-

Rationale: Acetonitrile is an organic solvent that denatures proteins effectively.

-

-

Sample Processing:

-

Vortex the terminated mixture vigorously.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

Rationale: This step clarifies the sample, removing interfering macromolecules prior to analytical measurement.

-

-

Analysis:

-

Analyze the supernatant for the presence of this compound using the HPLC-ECD method described in Protocol 2.

-

Protocol 2: Quantification of this compound in Urine by HPLC with Electrochemical Detection (HPLC-ECD)

Objective: To sensitively and specifically quantify this compound in a complex biological matrix like urine, as demonstrated in foundational studies.[19]

Methodology:

Step-by-Step Procedure:

-

Sample Pre-treatment (Deconjugation):

-

To 1 mL of urine, add 100 µL of acetate buffer (pH 5.0) and an excess of β-glucuronidase/arylsulfatase enzyme.

-

Incubate at 37°C for 16-18 hours (overnight).

-

Rationale: This step is crucial as it hydrolyzes the glucuronide and sulfate conjugates, liberating the free this compound for detection. This provides a measure of the total metabolite burden.

-

-

Extraction:

-

Perform liquid-liquid extraction on the hydrolyzed urine sample using an appropriate organic solvent like ethyl acetate (3 x 2 mL).

-

Rationale: This selectively partitions the relatively nonpolar analyte from the aqueous urine matrix into the organic phase, cleaning up and concentrating the sample.

-

-

Evaporation and Reconstitution:

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of the HPLC mobile phase.

-

Rationale: This step further concentrates the analyte and ensures it is dissolved in a solvent compatible with the HPLC system.

-

-

HPLC-ECD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v), pH adjusted to ~6.5.

-

Flow Rate: 1.0 mL/min.

-

Detector: Electrochemical detector with a glassy carbon working electrode.

-

Potential: Set to an oxidative potential sufficient to detect the hydroxylamine group (e.g., +0.6 V).

-

Rationale: Reverse-phase chromatography separates compounds based on hydrophobicity. Electrochemical detection is highly sensitive and selective for electroactive compounds like this compound, providing a distinct advantage over standard UV detection in complex matrices.

-

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations.

-

Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

-

Section 4: Data Synthesis and Interpretation

Summarizing quantitative data is essential for assessing toxicological risk and understanding metabolic flux.

Table 1: Quantitative Data on o-Toluidine Metabolism and Genotoxicity

| Parameter | Species / System | Value | Significance | Reference |

| Urinary Excretion of this compound | Male F344 Rats (post o-toluidine dose) | 0.11% of administered dose (in 6 hours) | Demonstrates that N-hydroxylation is a quantitatively minor but toxicologically critical pathway. | [19] |

| Urinary Excretion of o-Toluidine (parent) | Male F344 Rats (post o-toluidine dose) | 3.61% of administered dose (in 6 hours) | A significant portion of the parent compound and its metabolites are excreted via urine. | [19] |